Histidylglycine
Overview
Description
Mechanism of Action
Histidylglycine, also known as L-His-Gly, is a dipeptide composed of histidine and glycine.
Target of Action
As a secondary metabolite, it may interact with various cellular components and exert its effects indirectly .
Mode of Action
It is known that secondary metabolites like this compound can interact with various cellular components and influence cellular processes .
Biochemical Pathways
This compound may be involved in various biochemical pathways due to its nature as a secondary metabolite . .
Pharmacokinetics
Metabolism would likely involve proteolytic enzymes, and excretion would likely occur via the kidneys .
Result of Action
One study suggests that the tripeptide glycyl-l-histidyl-l-lysine, which contains this compound, can function as an endogenous antioxidant in living organisms, possibly by diminishing hydroxyl and peroxyl radicals .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as diet, physical activity, and exposure to environmental pollutants could potentially influence the levels and activity of this compound in the body .
Biochemical Analysis
Biochemical Properties
Histidylglycine plays a role in biochemical reactions by interacting with metals such as copper, nickel, and zinc . These interactions are significant because they can influence the binding and activity of enzymes and proteins. For example, this compound can form complexes with metal ions, which may affect the catalytic activity of metalloenzymes. Additionally, this compound can act as a signaling molecule or a defense compound in certain biological contexts .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to act as a potential biomarker for the consumption of certain foods . In cellular signaling, this compound may interact with receptors or enzymes that modulate signal transduction pathways. This can lead to changes in gene expression and alterations in cellular metabolism, affecting overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It can form complexes with metal ions, which can influence the activity of enzymes and proteins . These interactions may result in enzyme inhibition or activation, depending on the specific context. Additionally, this compound can affect gene expression by modulating the activity of transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound can be stable under certain conditions, but it may degrade over time, leading to changes in its biological activity . Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that this compound can have sustained impacts on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may have beneficial effects on cellular function and metabolism. At high doses, it can exhibit toxic or adverse effects . Threshold effects have been observed, where a certain dosage is required to elicit a significant biological response. These findings highlight the importance of dosage considerations in the study of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism . These interactions can influence metabolic flux and the levels of metabolites in cells. This compound may also play a role in the incomplete metabolism of other secondary metabolites, serving as a byproduct or intermediate in metabolic reactions .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins . These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation. The distribution of this compound can affect its biological activity and function, as it may be concentrated in specific cellular compartments or tissues .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . These mechanisms direct this compound to specific compartments or organelles within the cell. The localization of this compound can impact its activity and function, as it may interact with different biomolecules depending on its subcellular context .
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidylglycine can be synthesized through the coupling of histidine and glycine using standard peptide synthesis techniques. One common method involves the use of carbodiimide reagents such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group of histidine, which then reacts with the amino group of glycine to form the dipeptide bond .
Industrial Production Methods: Industrial production of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .
Chemical Reactions Analysis
Types of Reactions: Histidylglycine undergoes various chemical reactions, including hydrolysis, oxidation, and complexation with metal ions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from the hydrolysis of this compound are histidine and glycine. Oxidative reactions can lead to various decomposition products depending on the specific conditions and metal ions involved .
Scientific Research Applications
Histidylglycine has a wide range of scientific research applications, including:
Comparison with Similar Compounds
- Histidylleucine
- Histidylserine
- Glycylhistidine
Histidylglycine’s versatility and unique properties make it a valuable compound for scientific research and industrial applications.
Properties
IUPAC Name |
2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O3/c9-6(1-5-2-10-4-12-5)8(15)11-3-7(13)14/h2,4,6H,1,3,9H2,(H,10,12)(H,11,15)(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYCVKHSJGDMDLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)NCC(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90901799 | |
Record name | NoName_946 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90901799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2578-58-7 | |
Record name | NSC522626 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522626 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Histidylglycine?
A1: this compound has a molecular formula of C8H12N4O3 and a molecular weight of 212.21 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize this compound?
A2: Researchers frequently employ proton nuclear magnetic resonance (1H NMR) [, , , , , , , , ] and carbon-13 nuclear magnetic resonance (13C NMR) spectroscopy [, ] to analyze His-Gly's structure and conformational behavior in solution. Additionally, infrared (IR) spectroscopy [] helps identify specific functional groups and their interactions, particularly in the context of metal complexation.
Q3: How does the ionization state of this compound influence its conformation?
A3: The conformation of His-Gly is highly dependent on pH, as the ionization states of the carboxyl, imidazole, and amino groups impact the rotamer distribution of the histidyl side chain and the overall molecule. [] These conformational changes can significantly influence its interactions with metal ions and other molecules.
Q4: Why is this compound of particular interest in the context of metal complexation?
A4: His-Gly exhibits notable metal-binding properties due to the presence of multiple potential donor atoms within its structure, including the imidazole nitrogen of histidine, the amino nitrogen, and the carboxyl oxygen. This makes it a valuable model for studying metal-peptide interactions relevant to biological systems. [, , , , , , , , , , ]
Q5: How does the coordination mode of this compound with copper(II) ions vary with pH?
A5: In acidic conditions, His-Gly typically coordinates to Cu(II) through the amino and imidazole nitrogen atoms. As the pH increases, deprotonation of the peptide amide group occurs, enabling the formation of dimeric species where Cu(II) interacts with multiple His-Gly molecules through various nitrogen and oxygen atoms. [, , , , , ]
Q6: Can you describe the structure of the large copper(II)-Histidylglycine complex observed in solution?
A6: Small-angle X-ray scattering studies reveal a large copper(II)-His-Gly complex with a molecular weight of approximately 9000 Daltons in solution. [, ] This complex is thought to be an oblate ellipsoid containing about 10% water and is structurally similar to the three-dimensional network observed in the crystalline state. []
Q7: What is the role of the ε-amino group of lysine in the copper(II) complexation of Gly-His-Lys?
A7: The presence of the ε-amino group in glycyl-L-histidyl-L-lysine (Gly-His-Lys) significantly enhances the stability constants of its Cu(II) complexes compared to those formed by Gly-His or glycyl-L-histidylglycine (Gly-His-Gly). [] This highlights the impact of even slight modifications in the peptide sequence on metal binding properties.
Q8: How does the coordination mode of this compound influence its hydrolytic cleavage by palladium(II) complexes?
A8: Research shows that the hydrolytic cleavage of His-Gly by palladium(II) complexes is highly dependent on the peptide's coordination mode. While tridentate coordination through the imidazole, amide, and amino nitrogen atoms hinders hydrolysis, bidentate coordination through the imidazole and amino nitrogen atoms or monodentate coordination through the imidazole nitrogen atom can promote cleavage. []
Q9: How do nickel(II)-ethylenediamine/histamine complexes with this compound interact with DNA?
A9: Studies have demonstrated that Ni(II)-ethylenediamine-His-Gly and Ni(II)-histamine-His-Gly complexes can bind to DNA, with intrinsic binding constants in the range of 280-420 M-1. [] These complexes have also been shown to induce hydrolytic cleavage of DNA, suggesting their potential as artificial nucleases.
Q10: What are some potential applications of this compound and its metal complexes?
A10: Due to their metal-binding properties and ability to interact with biomolecules like DNA, His-Gly and its metal complexes hold promise for various applications. These include their use as models for understanding metalloenzyme active sites, developing artificial nucleases for gene editing or therapeutic purposes, and designing metal-based drugs with improved bioavailability and targeting capabilities. [, , ]
Q11: What are some future directions in the research of this compound?
A11: Further research on His-Gly could explore the impact of different metal ions on its structure and function, investigate its interactions with other biomolecules beyond DNA, and develop novel analytical methods for its detection and quantification in complex biological samples. Additionally, exploring the use of computational chemistry and molecular modeling could provide valuable insights into the design and optimization of His-Gly-based compounds with enhanced properties for specific applications. [, , ]
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